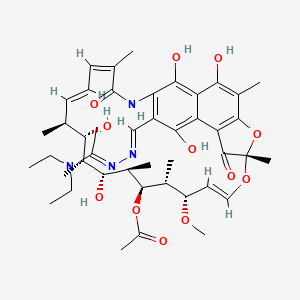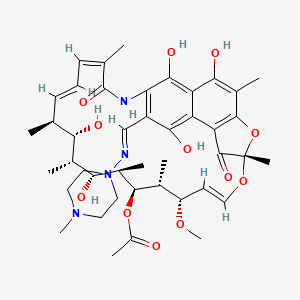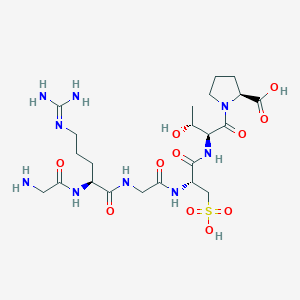
C37H42Cl2N4O2Sn
Descripción general
Descripción
Chemical Reactions Analysis
Rostaporfin, upon exposure to a light source, absorbs light and forms an extended high energy conformational state. This leads to the production of high quantum yields of singlet oxygen, which have local cytotoxic effects. The exact chemical reactions involved in this process are not specified in the search results.Aplicaciones Científicas De Investigación
1. Nanotechnology and Material Science
Research into nanotechnology and material science has greatly advanced, with applications in various fields such as electronics, where discoveries of new semiconducting materials have evolved technology significantly (Cushing, Kolesnichenko, & O'connor, 2004). Moreover, graphitic carbon nitride (g-C3N4) has emerged as a new research hotspot in solar energy conversion and environmental remediation, thanks to its appealing electronic band structure and high physicochemical stability (Ong et al., 2016).
2. Catalysis and Chemical Reactions
Organic chemical reactions in supercritical water, which behave like many organic solvents, are gaining attention for green chemistry applications. This method is seen as an environmentally friendly alternative for chemical processes (Savage, 1999). Additionally, the synthesis of nanoparticles has profound implications in catalysis, as demonstrated by the development of ruthenium-catalyzed alkyne annulations via C-H/Het-H bond functionalizations (Ackermann, 2014).
3. Environmental Applications
Graphitic carbon nitride materials like g-C3N4 are increasingly used in fuel cells and photocatalysis. These applications include environmental protection, energy conversion, and storage (Zheng et al., 2012). Moreover, nanotechnology applications in agriculture, such as using nano-silicon dioxide to mitigate the effects of salt stress on plants, are emerging, showing the potential of nanoparticles in enhancing plant resistance to environmental stresses (Siddiqui et al., 2014).
4. Sensing and Imaging
Research on carbon-dots (C-dots) based fluorescent sensors has opened new avenues for the detection of metal ions and anions. These sensor systems are notable for their selectivity and sensitivity, and their ability to be used in various logic gate implementations at the molecular level (Dhenadhayalan & Lin, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3/t22-,37+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOGTBIQBEIBZ-RHJKTMSGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)[C@@H]([C@]6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N4O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rostaporfin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)